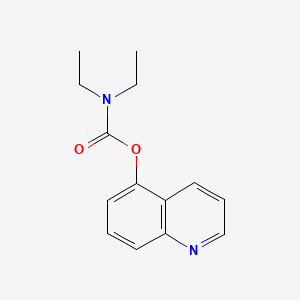
eeAChE/eqBuChE-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound eeAChE/eqBuChE-IN-1 is a dual inhibitor of acetylcholinesterase and butyrylcholinesterase. It has shown potential in the treatment of Alzheimer’s disease due to its ability to inhibit these enzymes, which are involved in the hydrolysis of acetylcholine, a neurotransmitter crucial for cognitive function .
Preparation Methods
The synthesis of eeAChE/eqBuChE-IN-1 involves the design and synthesis of multifunctional compounds targeting cholinesterases. The synthetic routes typically involve the use of benzylamine derivatives with hydroxyethylamine pharmacophoric moieties . The compounds are synthesized and evaluated using biochemical techniques such as Ellman’s test for enzyme inhibition .
Chemical Reactions Analysis
eeAChE/eqBuChE-IN-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
eeAChE/eqBuChE-IN-1 has several scientific research applications:
Chemistry: It is used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: The compound is used to investigate the role of cholinesterases in biological systems.
Mechanism of Action
The mechanism of action of eeAChE/eqBuChE-IN-1 involves the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the hydrolysis of acetylcholine in the brain. By inhibiting these enzymes, the compound increases the levels of acetylcholine, which can help improve cognitive function in patients with Alzheimer’s disease . The molecular targets include the active sites of acetylcholinesterase and butyrylcholinesterase, and the pathways involved are related to cholinergic neurotransmission .
Comparison with Similar Compounds
Similar compounds to eeAChE/eqBuChE-IN-1 include:
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase and butyrylcholinesterase inhibitor used for similar therapeutic purposes.
Galantamine: An acetylcholinesterase inhibitor that also modulates nicotinic receptors.
This compound is unique due to its dual inhibition of both acetylcholinesterase and butyrylcholinesterase, which may provide a broader therapeutic effect compared to compounds that inhibit only one of these enzymes .
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
quinolin-5-yl N,N-diethylcarbamate |
InChI |
InChI=1S/C14H16N2O2/c1-3-16(4-2)14(17)18-13-9-5-8-12-11(13)7-6-10-15-12/h5-10H,3-4H2,1-2H3 |
InChI Key |
SHKIQFQVGNQOJN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC=CC2=C1C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


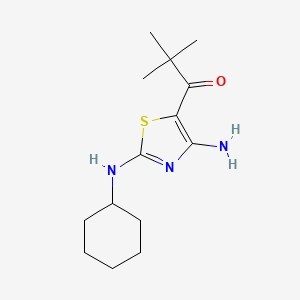
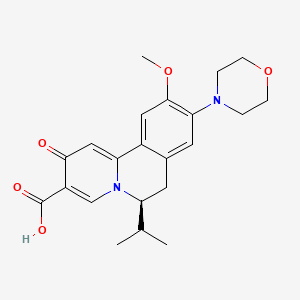
![N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine](/img/structure/B12374074.png)
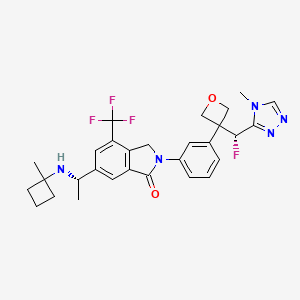
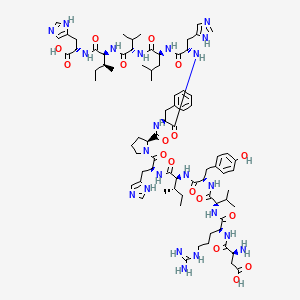
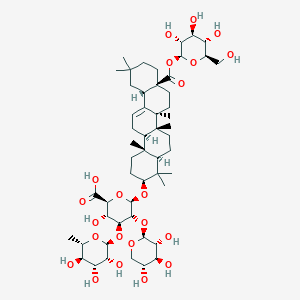
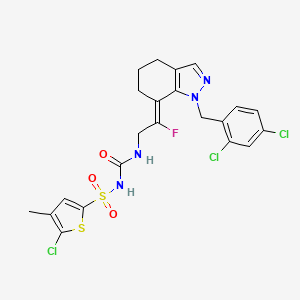
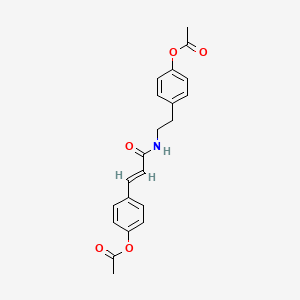
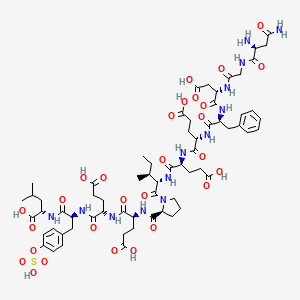
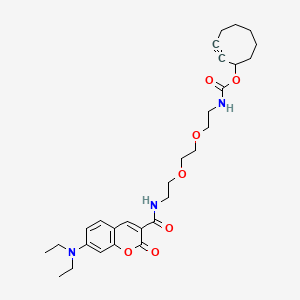
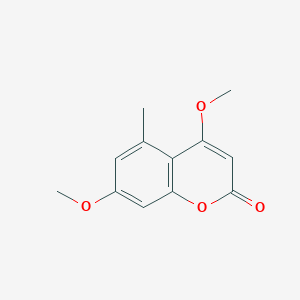
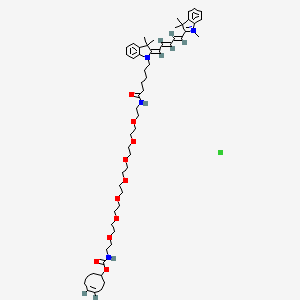
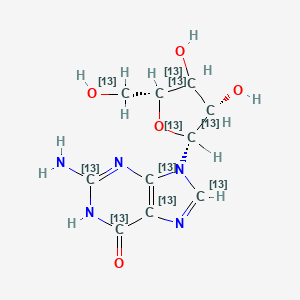
![zinc;(2S,3S,4S,5R,6S)-6-[3-[[4-[2-[2-[2-[[(17S,18S)-18-[3-[[1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]triazol-4-yl]methylamino]-3-oxopropyl]-12-ethenyl-7-ethyl-20-(2-methoxy-2-oxoethyl)-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-21,23-diide-2-carbonyl]amino]ethoxy]ethoxy]ethylamino]-4-oxobutanoyl]amino]-4-[[2-[2-[4-[4-[[1-[(4-fluorophenyl)carbamoyl]cyclopropanecarbonyl]amino]phenoxy]-6-methoxyquinolin-7-yl]oxyethoxycarbonyl-methylamino]ethyl-methylcarbamoyl]oxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12374131.png)
